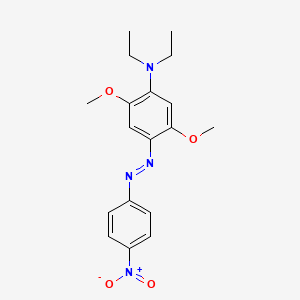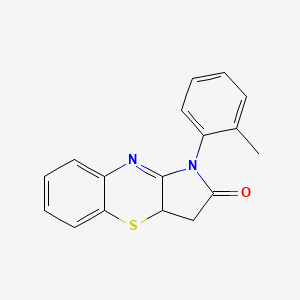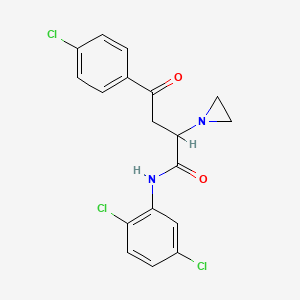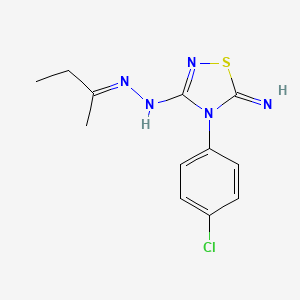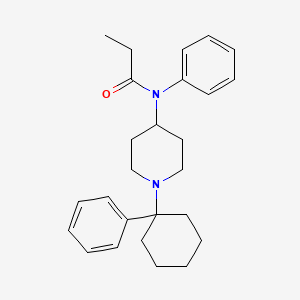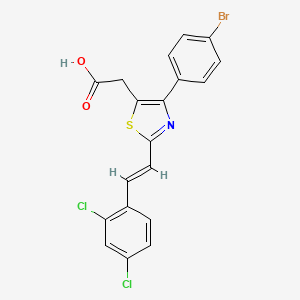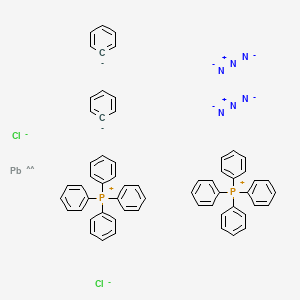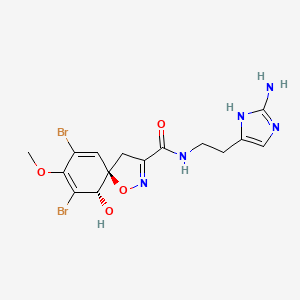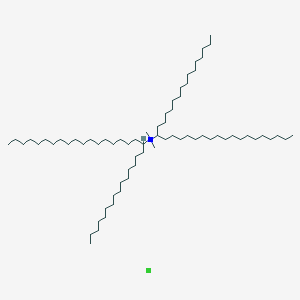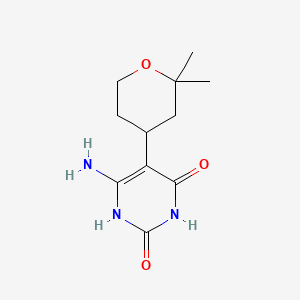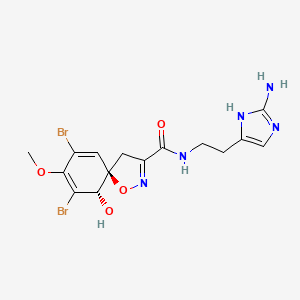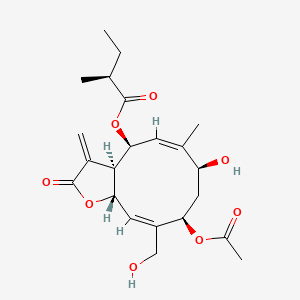
Eurecurvin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eurecurvin is a chemical compound with the molecular formula C22H30O8 . It is known for its unique structure and properties, which have garnered interest in various fields of scientific research. This compound contains a total of 60 atoms, including 30 hydrogen atoms, 22 carbon atoms, and 8 oxygen atoms .
Preparation Methods
Stepwise Synthesis: This method involves the sequential addition of reactants to form the desired compound. Each step is carefully controlled to ensure the correct formation of bonds and functional groups.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to optimize yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: In an industrial setting, the production of Eurecurvin would involve scaling up the laboratory methods. This includes using larger reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities.
Chemical Reactions Analysis
Eurecurvin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields alcohols and alkanes.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Eurecurvin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe or marker in experiments involving cell signaling and metabolism.
Medicine: this compound has potential therapeutic applications due to its biological activity. It is being investigated for its effects on various diseases and conditions, including cancer and inflammation.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Eurecurvin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:
Binding to Receptors: this compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular events. This interaction can modulate cell signaling pathways and influence cellular responses.
Enzyme Inhibition: this compound can inhibit the activity of certain enzymes, thereby affecting metabolic pathways. This inhibition can lead to changes in cellular processes and physiological functions.
Molecular Pathways: this compound influences various molecular pathways, including those involved in inflammation, apoptosis, and cell proliferation. By modulating these pathways, this compound can exert therapeutic effects.
Comparison with Similar Compounds
Eurecurvin can be compared with other similar compounds to highlight its uniqueness:
Curcumin: Curcumin, a compound found in turmeric, shares some structural similarities with this compound.
Unique Properties: this compound’s unique structure and functional groups make it distinct from other compounds. Its specific interactions with molecular targets and pathways set it apart in terms of its biological and chemical properties.
Properties
CAS No. |
66922-25-6 |
|---|---|
Molecular Formula |
C22H30O8 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(3aS,4S,5Z,7S,9R,10Z,11aS)-9-acetyloxy-7-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C22H30O8/c1-6-11(2)21(26)29-18-7-12(3)16(25)9-17(28-14(5)24)15(10-23)8-19-20(18)13(4)22(27)30-19/h7-8,11,16-20,23,25H,4,6,9-10H2,1-3,5H3/b12-7-,15-8-/t11-,16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
YZCAXCLLBWHFLS-YRVMEAFRSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1/C=C(\[C@H](C[C@H](/C(=C\[C@H]2[C@H]1C(=C)C(=O)O2)/CO)OC(=O)C)O)/C |
Canonical SMILES |
CCC(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)CO)OC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


